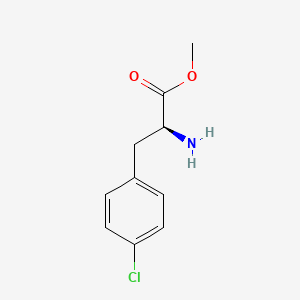

4-Chloro-L-phenylalanine methyl ester

Description

Significance of Amino Acid Derivatives in Biochemical and Medicinal Chemistry Research

Amino acid derivatives are fundamental to a vast array of research and development endeavors, serving as indispensable building blocks in fields from pharmaceuticals to materials science. nbinno.com These compounds, which are modifications of the twenty natural amino acids or synthetically created non-natural analogues, offer altered properties that are crucial for creating complex molecules with specific biological activities or material characteristics. nbinno.com In biochemistry and medicine, amino acid derivatives are pivotal, contributing to our understanding of nearly all biological processes. amerigoscientific.com Their roles range from being basic structural units of proteins to acting as complex signaling molecules and metabolic intermediates. amerigoscientific.com

The versatility of amino acid derivatives allows for their use in a multitude of applications. They are instrumental in the synthesis of peptide-based drugs, the design of enzyme inhibitors, and the development of targeted drug delivery systems. nbinno.comnumberanalytics.com Furthermore, these compounds are vital in biomedical research for studying protein structure and function, which can lead to the development of novel therapeutic agents for a variety of diseases. numberanalytics.comnumberanalytics.com The modification of amino acids can enhance their stability, potency, and bioavailability, making them valuable tools in the creation of new drugs and research probes. hilarispublisher.com

Overview of L-Phenylalanine and its Halogenated Derivatives in Research

L-phenylalanine, an essential aromatic amino acid, and its derivatives are subjects of significant scientific inquiry. researchgate.net L-phenylalanine itself is a precursor for several key molecules in the body and its structure, consisting of a phenyl group, a carboxyl group, and an amino group, allows for various modifications to produce a range of derivatives with distinct properties. researchgate.net

Halogenated derivatives of L-phenylalanine, in particular, have garnered attention for their potential neuroprotective actions. nih.govahajournals.org For instance, certain halogenated derivatives have been shown to attenuate excitatory glutamatergic synaptic transmission, a mechanism that could be beneficial in conditions characterized by the overactivation of glutamate (B1630785) receptors, such as brain ischemia. nih.govahajournals.org The introduction of halogen atoms to the phenylalanine structure can significantly alter its electronic properties and hydrophobicity, which in turn can influence its biological activity and interactions with molecular targets. nih.gov Research into these derivatives has provided insights into structure-activity relationships and has opened avenues for the development of new therapeutic agents. researchgate.net

Research Landscape of 4-Chloro-L-phenylalanine Methyl Ester as a Scientific Probe

This compound is a specific derivative of L-phenylalanine that has been utilized as a valuable scientific probe, primarily in neurochemical research. It is recognized for its role as a tryptophan hydroxylase inhibitor. sigmaaldrich.comsigmaaldrich.com Tryptophan hydroxylase is the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine or 5-HT). medchemexpress.com By inhibiting this enzyme, this compound can be used to deplete serotonin levels in the brain, allowing researchers to investigate the role of serotonin in various physiological and behavioral processes. sigmaaldrich.comresearchgate.net

The methyl ester form of p-chlorophenylalanine is noted to cross the blood-brain barrier more effectively than its parent compound, p-chlorophenylalanine (PCPA). sigmaaldrich.com This enhanced permeability makes it a preferred tool for in vivo studies in animal models. Research applications have included studies on the involvement of serotonin in conditions such as schizophrenia and the investigation of antidepressant drug mechanisms. vulcanchem.com It has also been used to induce 5-HT depletion in rats to study its effects on various physiological functions. sigmaaldrich.com

Stereochemical Considerations in Research Applications

Stereochemistry plays a profound role in the biological activity of amino acid derivatives. ijpsjournal.com The specific three-dimensional arrangement of atoms in a molecule, particularly at a chiral center, can dramatically influence its interaction with biological targets such as enzymes and receptors, which are themselves chiral. nih.govnih.gov For amino acids and their derivatives, the L- and D-enantiomers can exhibit vastly different, and sometimes opposing, biological effects. nih.gov

In the context of this compound, the "L" designation indicates a specific stereochemical configuration at the alpha-carbon, which is the naturally occurring form in proteins. This stereospecificity is crucial for its interaction with the active site of tryptophan hydroxylase. vulcanchem.com The enzyme's active site is structured to bind a specific stereoisomer, and thus the L-enantiomer is the active inhibitor. The synthesis of such chiral molecules often requires stereoselective methods to ensure the desired enantiomer is produced with high purity. orgsyn.orgbenthamdirect.com Chiral high-performance liquid chromatography (HPLC) is a common analytical technique used to verify the enantiomeric purity of these compounds. orgsyn.orgsigmaaldrich.com The careful consideration and control of stereochemistry are therefore paramount in the design and application of amino acid derivatives as research tools to ensure specific and reliable results. ijpsjournal.com

| Property | Value/Descriptor |

| IUPAC Name | methyl (2S)-2-amino-3-(4-chlorophenyl)propanoate |

| CAS Number | 68759-85-3 |

| Molecular Formula | C₁₀H₁₂ClNO₂ |

| Molecular Weight | 213.66 g/mol |

| Stereochemistry | L-enantiomer |

Properties

CAS No. |

68759-85-3 |

|---|---|

Molecular Formula |

C10H12ClNO2 |

Molecular Weight |

213.66 g/mol |

IUPAC Name |

methyl (2S)-2-amino-3-(4-chlorophenyl)propanoate |

InChI |

InChI=1S/C10H12ClNO2/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9H,6,12H2,1H3/t9-/m0/s1 |

InChI Key |

FBHPVOLRIXZZMD-VIFPVBQESA-N |

SMILES |

COC(=O)C(CC1=CC=C(C=C1)Cl)N |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=C(C=C1)Cl)N |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)Cl)N |

sequence |

X |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 4-Chloro-L-phenylalanine Methyl Ester

The synthesis of this compound is a critical process, with several established routes that prioritize yield, purity, and stereochemical integrity. These methods range from direct esterification of the parent amino acid to more complex, multi-step stereoselective approaches.

Esterification of 4-Chlorophenylalanine

A primary and straightforward method for preparing this compound is the direct esterification of 4-Chlorophenylalanine. This reaction is typically acid-catalyzed and involves the use of methanol (B129727) as both the solvent and the esterifying agent.

One common approach involves the use of trimethylchlorosilane (TMSCl) in methanol at room temperature. nih.govresearchgate.net This system is efficient for the esterification of various amino acids, offering mild reaction conditions and good to excellent yields. nih.govresearchgate.net The process generally involves stirring the amino acid with methanol and TMSCl until the reaction is complete, followed by concentration to yield the amino acid methyl ester hydrochloride. nih.gov

Another established protocol is the Fischer esterification, which utilizes a protic acid like gaseous hydrochloric acid or sulfuric acid in methanol. While effective, these methods can sometimes present challenges related to harsh reaction conditions and waste disposal. nih.gov A typical procedure involves reacting the N-protected amino acid, such as (2S)-2-tert-Butoxycarbonylamino-3-(4-chlorophenyl)propionic acid, with methanol in the presence of hydrogen chloride gas. vulcanchem.com This is followed by the deprotection of the amino group to yield the final product, often as a hydrochloride salt. vulcanchem.com

| Esterification Method | Reagents | Key Features | Reference |

| Trimethylchlorosilane Method | 4-Chloro-L-phenylalanine, Methanol, Trimethylchlorosilane | Mild room temperature reaction, good to excellent yields. | nih.govresearchgate.net |

| Acid-Catalyzed Esterification | (2S)-2-tert-Butoxycarbonylamino-3-(4-chlorophenyl)propionic acid, Methanol, HCl | Involves N-protection and deprotection steps, yields hydrochloride salt. | vulcanchem.com |

Advanced Stereoselective Synthesis Approaches

Maintaining the stereochemical integrity of the chiral center at the α-carbon is paramount in the synthesis of the L-enantiomer of 4-Chloro-phenylalanine methyl ester. Advanced stereoselective synthesis approaches are employed to ensure high enantiomeric purity, which is crucial for its biological applications. vulcanchem.com

These methods often start from an enantiomerically pure precursor, such as L-phenylalanine, and introduce the chloro-substituent at a later stage, or they utilize chiral catalysts or auxiliaries to guide the stereochemical outcome of the reaction. science.gov The synthesis of enantiomerically pure compounds can be achieved through various strategies, including the resolution of racemic mixtures, the use of a chiral pool, or asymmetric synthesis. science.govub.edu

For instance, enzymatic kinetic resolution can be employed to separate a racemic mixture. In this process, an enzyme selectively acts on one enantiomer, allowing for the separation of the desired enantiomer. google.com High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common analytical technique to verify the enantiomeric excess of the final product. orgsyn.org

Derivatization Strategies for this compound

This compound serves as a versatile building block for the synthesis of more complex molecules. Its primary amine and methyl ester functionalities allow for a range of derivatization reactions, including N-acylation and peptide coupling.

N-Acylation Reactions for Modified Analogs

The free amino group of this compound is a prime site for N-acylation, a reaction that introduces an acyl group. This modification is a common strategy in combinatorial chemistry to create libraries of modified analogs with diverse properties. researchgate.net

N-acylation can be achieved using various acylating agents, such as acid chlorides or acid anhydrides, often in the presence of a base. For example, the synthesis of N-acetyl-4-chloro-DL-phenylalanine has been reported, which involves the acetylation of the amino group of 4-chloro-DL-phenylalanine. google.comsigmaaldrich.com Microwave-assisted esterification of N-acetyl-L-phenylalanine has also been studied, indicating the potential for efficient synthesis of N-acylated derivatives. nih.govresearchgate.net

These N-acylated analogs can exhibit altered biological activities or physical properties compared to the parent compound. The choice of the acyl group can be tailored to achieve specific desired characteristics.

Peptide Coupling Applications

This compound is a valuable amino acid derivative for incorporation into peptides. nih.gov The process of forming a peptide bond between the carboxylic acid of one amino acid and the amino group of another is known as peptide coupling. uni-kiel.debachem.com

In peptide synthesis, the carboxylic acid of the incoming amino acid is typically activated using a coupling reagent to facilitate the reaction with the amino group of this compound (or a growing peptide chain terminating with this residue). Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to enhance efficiency and suppress side reactions. uni-kiel.debachem.comnih.gov

The incorporation of this unnatural amino acid can confer unique properties to the resulting peptide, such as increased stability, altered conformation, or modified biological activity. nih.gov For instance, the presence of the 4-chlorophenyl ring can influence π-π stacking interactions within the peptide structure. nih.gov

| Derivatization Strategy | Reaction Type | Reagents/Methods | Purpose | Reference |

| N-Acylation | Acylation of the primary amine | Acid chlorides, acid anhydrides, microwave-assisted synthesis | Creation of modified analogs with diverse properties. | google.comresearchgate.netsigmaaldrich.comnih.govresearchgate.net |

| Peptide Coupling | Amide bond formation | Carbodiimides (DCC, EDC), HOBt | Incorporation into peptides to create novel structures with unique properties. | nih.govuni-kiel.debachem.comnih.gov |

Substituent Variations and their Synthetic Feasibility

The synthesis of analogs of this compound, featuring variations in substituents, is a key area of research for developing novel chemical probes and building blocks. The feasibility of these syntheses often depends on the compatibility of the chosen reactions with the existing functional groups on the amino acid scaffold.

A prominent strategy for generating structural diversity is the asymmetric α-alkylation of glycine (B1666218) derivatives using phase-transfer catalysis. nih.gov This method allows for the introduction of various substituted benzyl (B1604629) groups, leading to a range of phenylalanine analogs. For instance, the asymmetric α-alkylation of N-(dibenzylidene)glycine tert-butyl ester with different substituted benzyl bromides can be catalyzed by chiral cinchona alkaloid-derived phase-transfer catalysts. nih.gov The choice of catalyst dictates the stereochemistry of the product, with pseudoenantiomeric catalysts providing access to both (R)- and (S)-enantiomers in high yields and enantioselectivity. nih.gov This approach demonstrates high tolerance for a variety of substituents on the aromatic ring, including chloro, fluoro, bromo, and methoxy (B1213986) groups. nih.govbeilstein-journals.org

Another approach involves the direct modification of the phenylalanine backbone. Palladium-catalyzed direct electrophilic fluorination of β-methylene C(sp³)–H bonds has been successfully applied to N-protected L-phenylalanine derivatives. beilstein-journals.org This reaction tolerates a wide array of functional groups on the phenyl ring, such as fluoro, chloro, bromo, methoxy, acetyl, cyano, and nitro groups, affording the corresponding β-fluoro-α-amino acids in moderate to excellent yields. beilstein-journals.org

The following table summarizes the synthesis of various substituted phenylalanine derivatives, illustrating the feasibility of introducing different substituents through catalytic methods.

| Substituted Benzyl Bromide | Catalyst Type | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |

|---|---|---|---|---|

| 4-Chlorobenzyl bromide | Cinchonine-derived | 94 | 92 | R |

| 4-Chlorobenzyl bromide | Cinchonidine-derived | 95 | 93 | S |

| 4-Fluorobenzyl bromide | Cinchonine-derived | 96 | 91 | R |

| 4-Fluorobenzyl bromide | Cinchonidine-derived | 97 | 92 | S |

| 4-Bromobenzyl bromide | Cinchonine-derived | 92 | 93 | R |

| 4-Bromobenzyl bromide | Cinchonidine-derived | 93 | 94 | S |

Data derived from studies on asymmetric α-alkylation of glycine Schiff base. nih.gov

Optimization of Synthetic Yields and Purity for Research Scale

For research-scale applications, the optimization of synthetic routes to this compound focuses on achieving high yields, high purity, and stereochemical integrity. The most common and direct method is the esterification of 4-Chloro-L-phenylalanine. Several protocols have been refined to maximize efficiency.

One of the most effective methods involves the use of thionyl chloride (SOCl₂) in methanol. rsc.org This reagent readily converts the carboxylic acid to the methyl ester hydrochloride salt. The procedure typically involves adding thionyl chloride to a suspension of the amino acid in methanol at 0 °C, followed by stirring at room temperature. This method is known for its high conversion rates, with yields for analogous amino acid esters reaching up to 97%. rsc.org The reaction is straightforward and generally results in a clean product after recrystallization. rsc.org

An alternative, milder, and highly convenient method utilizes trimethylchlorosilane (TMSCl) as a catalyst in methanol at room temperature. researchgate.net This system is effective for the esterification of a wide range of natural and unnatural amino acids, producing the corresponding methyl ester hydrochlorides in good to excellent yields. researchgate.net The key advantages of the TMSCl/methanol system include its operational simplicity, mild reaction conditions, and avoidance of harsh reagents like gaseous hydrochloric acid or high temperatures, which can sometimes lead to side reactions or racemization. researchgate.net

Purification is critical to obtaining research-grade material. Following synthesis, the crude product, typically the hydrochloride salt, is often purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate (B1210297) and ethanol. rsc.org The purity and enantiomeric excess of the final product are confirmed using analytical techniques. Thin-layer chromatography (TLC) is used for monitoring reaction progress, while High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase, is essential for determining the enantiopurity and ensuring that the stereocenter remains intact during the synthesis. orgsyn.org

The table below compares two optimized methods for the synthesis of amino acid methyl esters, which are applicable to 4-Chloro-L-phenylalanine.

| Method | Reagents | Conditions | Typical Yield | Key Advantages |

|---|---|---|---|---|

| Thionyl Chloride Method | Amino Acid, Thionyl Chloride, Methanol | 0 °C to Room Temperature, 24h | ~97% | High yield, reliable conversion. rsc.org |

| TMSCl Method | Amino Acid, Trimethylchlorosilane (TMSCl), Methanol | Room Temperature | Good to Excellent | Mild conditions, operational simplicity, broad substrate scope. researchgate.net |

Molecular and Biochemical Mechanisms of Action in Preclinical Models

Enzymatic Interactions and Inhibition Profiles

The primary mechanism of action of 4-Chloro-L-phenylalanine methyl ester involves its interaction with and inhibition of key enzymes in amino acid metabolism.

Tryptophan Hydroxylase Inhibition by 4-Chloro-DL-phenylalanine Methyl Ester

4-Chloro-DL-phenylalanine methyl ester hydrochloride is recognized as a reversible inhibitor of tryptophan hydroxylase (TPH). medchemexpress.com TPH is the rate-limiting enzyme in the biosynthesis of serotonin (B10506) (5-hydroxytryptamine or 5-HT) from tryptophan. medchemexpress.comnih.gov By inhibiting TPH, 4-Chloro-DL-phenylalanine methyl ester effectively reduces the synthesis of serotonin, making it a valuable tool in research aimed at understanding the roles of this neurotransmitter. medchemexpress.com The parent compound, p-chlorophenylalanine (PCPA), also functions as a TPH inhibitor. nih.gov

The inhibitory effect of 4-Chloro-DL-phenylalanine methyl ester on tryptophan hydroxylase is characterized by its reversible nature. medchemexpress.com This means that the compound can bind to the enzyme and subsequently dissociate, allowing the enzyme to regain its activity. This is in contrast to irreversible inhibitors, such as fenclonine (B1672495), which permanently modify the enzyme. medchemexpress.com The kinetics of this inhibition have been a subject of study to understand the precise mechanism by which it interferes with TPH function. nih.gov

Tryptophan hydroxylase exists in two main isoforms: TPH1, which is primarily found in peripheral tissues like the gut and the pineal gland, and TPH2, which is the predominant form in the central nervous system. targetmol.comnih.gov 4-Chloro-L-phenylalanine (L-PCPA), a related compound, acts as a non-specific antagonist of both TPH1 and TPH2 isoforms. targetmol.commedchemexpress.com This lack of specificity means it inhibits serotonin synthesis in both the periphery and the brain. targetmol.com

Modulation of Other Metabolic Enzymes

Beyond its well-documented effects on TPH, p-chlorophenylalanine has been investigated for its influence on other enzymes involved in amino acid metabolism. Studies have explored its potential to inhibit phenylalanine hydroxylase (PAH), an enzyme structurally and functionally related to TPH. nih.govnih.gov In animal models of phenylketonuria, p-chlorophenylalanine was used to inhibit PAH. nih.gov It is noteworthy that PAH itself can contribute to serotonin synthesis, acting as a third TPH in mammals. nih.gov

Studies on Protein Synthesis and Interactions

The impact of p-chlorophenylalanine on protein synthesis has been examined in preclinical models. In mouse neuroblastoma cells, p-chlorophenylalanine was found to inhibit cell growth and was toxic. nih.gov It did not compete with phenylalanine or tyrosine for the acylation of tRNA, indicating it is not incorporated into new proteins in place of these amino acids. nih.gov However, it did inhibit the initial cellular uptake of several large neutral amino acids. nih.gov

Neurochemical Pathway Modulation

The primary neurochemical consequence of administering 4-Chloro-DL-phenylalanine methyl ester is the depletion of serotonin. medchemexpress.com This compound and its parent, p-chlorophenylalanine, are widely used in research to induce a state of serotonin deficiency, allowing for the investigation of this neurotransmitter's role in various physiological and behavioral processes. sigmaaldrich.com For instance, it has been used to induce 5-hydroxytryptamine (5-HT) depletion in rats. sigmaaldrich.com Studies have shown that in rats treated with PCPA-methyl ester, there was a higher turnover of 5-HT in the telencephalon. nih.gov

Serotonin (5-HT) Synthesis Depletion Mechanisms in Animal Models

In animal models, the administration of this compound leads to a profound reduction in brain serotonin levels. As an inhibitor of tryptophan hydroxylase, it blocks the initial and most critical step in the synthesis of 5-HT from the amino acid tryptophan. nih.gov This inhibition is dose-dependent and can result in a decrease of serotonin content by as much as 90%. nih.gov For instance, intraperitoneal injections of PCPA have been shown to reduce cortical 5-HT content by three times within 24 hours and up to nine times within two to four days. nih.gov

Studies have utilized p-chlorophenylalanine methyl ester (PCPA) to investigate the consequences of serotonin depletion on various physiological processes. In rats, treatment with PCPA for 10 days resulted in a measurable decrease in serotonin transporter (5-HTt) mRNA levels. researchgate.netnih.gov This suggests a compensatory mechanism where the brain, in a serotonin-deficient state, downregulates the expression of the transporter gene to potentially preserve synaptic serotonin levels. nih.gov Furthermore, the antidepressant-like effects of certain compounds have been successfully blocked by pretreatment with PCPA methyl ester, demonstrating the crucial role of the serotonergic system in their mechanism of action. researchgate.netnih.govcabidigitallibrary.org

The depletion of serotonin by PCPA methyl ester has also been shown to have developmental effects. In neonatal rats, daily administration of PCPA methyl ester from birth led to a depletion of serotonin in the spinal cord within 3-4 days, resulting in postural and neuronal excitability changes. jneurosci.org

Below is a table summarizing key findings from animal studies on the effects of this compound on serotonin depletion.

| Animal Model | Key Findings | Reference(s) |

| Rats | Intraperitoneal injection of PCPA (100–300 mg/kg) induced a dose-dependent decrease of cortical 5-HT content by 3 times in 24 hours and 6–9 times in 2–4 days. | nih.gov |

| Rats | Treatment with p-chlorophenylalanine methyl ester (PCPA) for 10 days decreased 5-HTt mRNA levels to 81.1% of the control level. | researchgate.netnih.gov |

| Mice | Pretreatment with p-chlorophenylalanine methyl ester (100 mg/kg, i.p., for 4 days) abolished the antidepressant-like effect of cholecalciferol and fluoxetine. | researchgate.net |

| Neonatal Rats | Daily intraperitoneal injection of PCPA methyl ester (300–400 mg/kg) from birth depleted serotonin in the spinal cord within 3–4 days. | jneurosci.org |

| Mice | Pretreatment with p-chlorophenylalanine methyl ester (a serotonin synthesis inhibitor) abolished the anti-immobility effect of tofisopam. | researchgate.net |

Influence on Neurotransmitter Pathways Beyond Serotonin

While the primary impact of this compound is on the serotonergic system, there is evidence to suggest it also influences other neurotransmitter pathways, albeit to a lesser extent. nih.gov Experimental data indicates that while PCPA significantly reduces serotonin levels, it can also lead to a more modest decrease in catecholamines, such as dopamine (B1211576) and norepinephrine (B1679862). nih.gov For example, when serotonin levels are depleted to 10-15% of their initial values, dopamine and norepinephrine levels have been observed to decrease to approximately 85% of their baseline. nih.gov

This broader effect on monoaminergic systems is highlighted in studies where the antidepressant-like effects of certain substances were reversed not only by serotonin synthesis inhibition with PCPA but also by blocking catecholamine synthesis. researchgate.netnih.gov However, some studies have reported that norepinephrine and dopamine levels were not depleted by PCPA. scispace.com This suggests that the influence of PCPA on catecholaminergic pathways may be more complex and potentially dependent on the specific experimental conditions and brain regions studied.

The following table details findings on the influence of this compound on non-serotonergic neurotransmitter pathways.

| Neurotransmitter | Animal Model | Key Findings | Reference(s) |

| Catecholamines | Rats | Inhibition of tryptophan hydroxylase by PCPA also reduces catecholamine levels, but to a lesser extent than serotonin. | nih.gov |

| Dopamine & Norepinephrine | Rats | When serotonin levels decreased to 10%–15% of the initial level, dopamine and norepinephrine levels decreased to only 85%. | nih.gov |

| Catecholamines | Mice | The antidepressant-like action of an extract was blocked by both p-chlorophenylalanine and α-methyl-p-tyrosine (a catecholamine synthesis inhibitor). | researchgate.net |

| Dopamine & Norepinephrine | Not Specified | Some reports indicate that norepinephrine and dopamine were not depleted by PCPA. | scispace.com |

Cellular and Subcellular Targets in In Vitro Systems

In vitro studies provide a more direct look at the cellular and subcellular targets of this compound. A key finding from in vitro research is the compound's effect on the expression of the serotonin transporter gene. In organotypic cultures of the mouse embryonic spinal cord, the application of p-chlorophenylalanine methyl ester (pCPA) was used to prevent serotonin synthesis. nih.gov This allowed researchers to study the role of serotonin in the maturation of spinal cord rhythmic activities. nih.gov

Furthermore, in vitro experiments on various tissues have revealed some pharmacological effects of p-chlorophenylalanine methyl ester that may be unrelated to tryptophan hydroxylase inhibition. For instance, like serotonin, it was found to contract the rat fundal preparation, an effect that could be blocked by the serotonin antagonist methysergide. nih.gov This suggests a direct interaction with certain serotonin receptors. However, on the guinea-pig isolated ileum, its effect differed from that of serotonin, as it caused relaxation. nih.gov These findings indicate that this compound may have a complex pharmacological profile with direct effects on cellular components beyond its well-established role as a serotonin synthesis inhibitor.

A summary of in vitro findings is presented in the table below.

| In Vitro System | Cellular/Subcellular Target | Key Findings | Reference(s) |

| Organotypic mouse embryonic spinal cord cultures | Serotonin Synthesis | 10 μM p-chlorophenylalanine methyl ester (pCPA) was used to prevent serotonin synthesis to study the maturation of rhythmic activities. | nih.gov |

| Rat fundal preparation | Serotonin Receptors | p-chlorophenylalanine methyl ester, like serotonin, contracted the tissue, and this effect was prevented by methysergide. | nih.gov |

| Guinea-pig isolated ileum | Not specified | Unlike serotonin, p-chlorophenylalanine methyl ester relaxed the ileum when contracted by various stimuli. | nih.gov |

| Rat brain homogenates | Serotonin Transporter mRNA | Serotonin depletion by p-chlorophenylalanine methyl ester led to a decrease in serotonin transporter mRNA levels. | researchgate.netnih.gov |

Preclinical Pharmacological Investigations and Animal Model Studies

Effects on Behavioral Phenotypes in Rodent Models

The administration of 4-Chloro-L-phenylalanine methyl ester and its related forms has been a subject of investigation in various rodent models to understand its influence on behavioral phenotypes, including cognition, mood, and locomotor activity.

Studies have indicated that 4-Chloro-DL-phenylalanine methyl ester hydrochloride is associated with cognitive defects in rodents. sigmaaldrich.com Research has explored the link between the gut microbiota and cognitive disorders induced by para-chlorophenylalanine (pCPA). In these studies, the methyl ester form of pCPA is often used for administration in mice because it is more readily absorbed than pCPA suspension. frontiersin.org

One study aimed to investigate the temporal relationship between pCPA treatment and neurocognitive disorders (NCDs). The findings suggest that the administration of pCPA in mice leads to a depletion of serotonin (B10506), which is linked to behavioral deficits. frontiersin.org The research indicated that pCPA-induced NCDs are associated with dysbiosis of the gut microbiota through short-chain fatty acids (SCFAs). frontiersin.org After treatment with pCPA, mice were subjected to behavioral tests, and analyses of 16S ribosomal RNA (16S rRNA), serum serotonin (5-HT), and SCFA levels were conducted. frontiersin.org The results pointed to a significant depletion of serum 5-HT levels in mice administered with pCPA. frontiersin.org These findings are supported by other reports that have shown that pCPA-treated mice exhibit depression-like behavior. frontiersin.org While some antidepressants have been shown to partially reverse the behavioral deficits, the effect is not always complete. frontiersin.org

Table 1: Summary of pCPA Effects on Cognitive Function in Mice

| Parameter | Observation in pCPA-Treated Mice | Associated Factors |

|---|---|---|

| Cognitive Function | Exhibited cognitive deficits/neurocognitive disorders | Serotonin depletion, gut microbiota dysbiosis |

| Serum Serotonin (5-HT) | Significantly depleted | - |

| Gut Microbiota | Showed dysbiosis | Associated with pCPA-induced NCDs via SCFAs |

Research has suggested a link between the administration of para-chlorophenylalanine (pCPA) and mood-related behaviors in animal models. Specifically, studies have reported that mice treated with pCPA exhibit depression-like behavior. frontiersin.org This behavioral phenotype is associated with the depletion of serotonin, a key neurotransmitter in mood regulation. frontiersin.org The investigation into the effects of pCPA on neurocognitive disorders has provided evidence that the compound's impact extends to mood-related deficits. frontiersin.org

The influence of 4-chloro-dl-phenylalanine methyl ester hydrochloride (PCPA) on locomotor activity has been examined, particularly in the context of its interaction with other psychoactive compounds. One study investigated the role of the dopamine (B1211576) and serotonin systems in the locomotor activity induced by MK801, an NMDA receptor antagonist, in preweanling and adolescent male and female rats. nih.gov

In this research, rats were pretreated with various agents, including PCPA, to inhibit serotonin synthesis, before being treated with MK801. nih.gov The findings showed that MK801 increased locomotor activity across all age groups and sexes, though the effect was less pronounced in male adolescent rats. nih.gov The study revealed that the serotonin synthesis inhibitor, PCPA, caused small but significant reductions in the locomotor activity induced by MK801 in adult male mice. nih.gov Furthermore, the co-administration of PCPA with a dopamine synthesis inhibitor, α-methyl-dl-p-tyrosine (AMPT), substantially reduced the MK801-induced locomotor activity in both preweanling and adolescent rats of both sexes. nih.gov These results suggest that monoamine neurotransmission, including the serotonergic system modulated by PCPA, plays a role in the behavioral effects of NMDA receptor antagonists. nih.gov

Table 2: Effect of PCPA on MK801-Induced Locomotor Activity in Rats

| Animal Model | Pretreatment | Effect on MK801-Induced Locomotor Activity |

|---|---|---|

| Adult Male Mice | PCPA | Small, significant reduction |

| Preweanling and Adolescent Rats (Male and Female) | PCPA + AMPT | Substantial reduction |

Impact on Physiological Systems in Animal Models

The physiological effects of this compound and its related compounds have been explored in animal models, with a focus on glucose metabolism and pulmonary vascular remodeling.

Research indicates that 4-Chloro-DL-phenylalanine methyl ester hydrochloride can influence glucose metabolism. One study reported that this compound stimulates glucose intolerance in pregnant mice. sigmaaldrich.com Another investigation focused on the in vitro effects of p-chlorophenylalanine (CIPhe) on glucose uptake by the brain of 15-day-old Wistar rats. researchgate.net This study was conducted in the context of experimental models of phenylketonuria (PKU), where CIPhe is used to inhibit phenylalanine hydroxylase. researchgate.net The researchers incubated brain prisms with glucose and different concentrations of Phe, CIPhe, or α-methylphenylalanine (MePhe). researchgate.net The findings of this in vitro study contribute to understanding the potential mechanisms of toxicity of compounds like CIPhe, particularly concerning energy metabolism in the brain. researchgate.net

The effects of 4-chloro-DL-phenylalanine (PCPA), a tryptophan hydroxylase inhibitor, on pulmonary vascular remodeling have been investigated in a rat model of monocrotaline (B1676716) (MCT)-induced pulmonary arterial hypertension (PAH). scispace.com In this study, Sprague-Dawley rats were administered a single intraperitoneal injection of MCT to induce PAH. scispace.com Subsequently, the rats were treated with PCPA. scispace.com

The results demonstrated that MCT treatment led to significant pulmonary vascular remodeling, increased right ventricular hypertrophy, lung inflammation, and mortality. scispace.com These changes were associated with the increased expression of Tph-1 and serotonin transporter (SERT) in the lungs. scispace.com The administration of PCPA markedly attenuated the MCT-induced pulmonary vascular remodeling and lung inflammation. scispace.com PCPA treatment also inhibited the expression of Tph-1 and SERT. scispace.com Furthermore, PCPA suppressed the expression of matrix metalloproteinase (MMP)-2 and MMP-9, tissue inhibitor of metalloproteinase (TIMP)-1 and TIMP-2, and various inflammatory cytokines. scispace.com These findings suggest that the protective effects of PCPA against MCT-induced pulmonary vascular remodeling are linked to the downregulation of Tph-1, SERT, MMP/TIMP, and inflammatory cytokine expression. scispace.com

Table 3: Effects of PCPA on MCT-Induced Pulmonary Vascular Remodeling in Rats

| Parameter | MCT-Treated Group | MCT + PCPA-Treated Group |

|---|---|---|

| Pulmonary Vascular Remodeling | Markedly promoted | Markedly attenuated |

| Lung Inflammation | Increased | Attenuated |

| Tph-1 and SERT Expression | Increased | Inhibited |

| MMP-2/-9, TIMP-1/-2, and Inflammatory Cytokine Expression | Increased | Suppressed |

Research on Inflammation Modulation in Animal Models

Preclinical research using animal models has explored the anti-inflammatory potential of closely related analogs of this compound. Specifically, studies on 4-Chloro-DL-phenylalanine (PCPA) have provided insights into the compound's effects on inflammatory pathways. In a well-established animal model of monocrotaline-induced pulmonary hypertension and lung inflammation, administration of PCPA was found to significantly reduce the inflammatory response. selleckchem.com

The investigation revealed that the compound's mechanism involves the downregulation of key pro-inflammatory and adhesion molecules. selleckchem.com By inhibiting the synthesis of serotonin through the suppression of tryptophan hydroxylase-1 (Tph-1), PCPA was shown to decrease the expression of several critical mediators of inflammation. selleckchem.com

Detailed findings from this research indicated a marked suppression of the following inflammatory markers:

Interleukin-1β (IL-1β): A potent pro-inflammatory cytokine. selleckchem.com

Tumor necrosis factor-α (TNF-α): A cytokine involved in systemic inflammation. selleckchem.com

Intercellular adhesion molecule-1 (ICAM-1): A protein that facilitates the adhesion of immune cells to the vascular endothelium, a key step in the inflammatory process. selleckchem.com

These findings highlight the potential of phenylalanine derivatives to modulate complex inflammatory cascades in disease models.

Table 1: Impact of 4-Chloro-DL-phenylalanine on Inflammatory Markers in a Monocrotaline-Induced Inflammation Model

| Inflammatory Marker | Observed Effect of PCPA Administration | Reference |

|---|---|---|

| Interleukin-1β (IL-1β) | Expression Suppressed | selleckchem.com |

| Tumor necrosis factor-α (TNF-α) | Expression Suppressed | selleckchem.com |

| Intercellular adhesion molecule-1 (ICAM-1) | Expression Suppressed | selleckchem.com |

Cross-Blood-Brain Barrier Transport in Preclinical Models

The ability of a compound to cross the blood-brain barrier (BBB) is a critical determinant of its utility in neurological research. This compound has been specifically noted for its enhanced capacity to penetrate the BBB compared to its parent compound, p-chlorophenylalanine (PCPA). sigmaaldrich.com

The transport of amino acids and their analogs into the brain is primarily mediated by specific carrier systems, such as the large neutral amino acid (LNAA) transporter, also known as L-type amino acid transporter 1 (LAT1). nih.govnih.gov This system facilitates the movement of large, neutral amino acids like phenylalanine across the BBB. nih.gov The efficiency of this transport is saturable and competitive, meaning that various amino acids can compete for the same transporter. nih.gov

The chemical modification of PCPA to its methyl ester form significantly alters its physicochemical properties, which in turn enhances its transport characteristics. The esterification of the carboxyl group increases the lipophilicity of the molecule, a feature generally associated with improved membrane permeability. vulcanchem.com Furthermore, the methyl ester form exhibits greater solubility in common delivery vehicles like phosphate-buffered saline (PBS) and saline compared to the poorly soluble PCPA. frontiersin.org This improved solubility facilitates more efficient absorption and systemic availability for transport into the central nervous system. frontiersin.org

This enhanced permeability makes this compound a preferred agent in preclinical studies requiring depletion of central serotonin, as it can more effectively reach its target enzyme, tryptophan hydroxylase, within the brain. sigmaaldrich.comfrontiersin.org Its structural similarity to L-phenylalanine allows it to be recognized and transported by the LNAA carrier system into the brain. nih.govnih.gov

Table 2: Comparison of Properties Related to Blood-Brain Barrier Transport

| Compound | Key Property | Implication for BBB Transport | Reference |

|---|---|---|---|

| This compound | Methyl ester group enhances lipophilicity and solubility. | Crosses the blood-brain barrier more effectively than the parent compound. | sigmaaldrich.comvulcanchem.comfrontiersin.org |

| p-Chlorophenylalanine (PCPA) | Poorly soluble in aqueous vehicles. | Lower systemic availability and less efficient transport across the BBB. | sigmaaldrich.comfrontiersin.org |

| L-phenylalanine | Natural substrate for the LNAA transporter (LAT1). | Actively transported across the BBB via a saturable, competitive mechanism. | nih.govnih.gov |

Structure Activity Relationship Sar Studies and Molecular Design

Impact of 4-Chloro Substitution on Biological Activity

The introduction of a chlorine atom at the 4-position of the phenyl ring in L-phenylalanine methyl ester significantly influences its biological profile. This substitution is a critical factor in the compound's primary mechanism of action as an inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin (B10506) biosynthesis. sigmaaldrich.comrndsystems.comsigmaaldrich.comscbt.comchemicalbook.commedchemexpress.com The parent compound, p-chlorophenylalanine (PCPA), is a known irreversible inhibitor of TPH. chemicalbook.comcaymanchem.com The 4-chloro substitution is essential for this inhibitory activity.

Studies on related phenylalanine derivatives have shown that halogen substitution on the benzene (B151609) ring can modulate affinity for transporters like the L-type amino acid transporter 1 (LAT1). nih.gov For instance, research on halogenated phenylalanines indicates that a halogen at the meta-position can enhance LAT1 affinity in proportion to its size. nih.gov While this is not the 4-position, it highlights the principle that the location and nature of the halogen substituent are key determinants of biological interaction. The 4-chloro group in 4-Chloro-L-phenylalanine methyl ester alters the electronic properties of the aromatic ring and its steric bulk, which are crucial for its interaction with the active site of TPH.

Influence of Methyl Ester Group on Molecular Interactions

The presence of a methyl ester group, in place of the carboxylic acid found in p-chlorophenylalanine (pCPA), significantly impacts the compound's physicochemical properties and, consequently, its molecular interactions and biological activity. One of the most notable effects of the methyl ester is the enhancement of membrane permeability. vulcanchem.com This increased lipophilicity facilitates the crossing of biological barriers, such as the blood-brain barrier. nih.govvulcanchem.commdpi.com

The improved ability to penetrate the central nervous system is a key advantage of the methyl ester form compared to pCPA. frontiersin.org This is crucial for its use in neuropharmacological research, where targeting enzymes and receptors within the brain is often necessary. chemimpex.com Studies have shown that the methyl ester of pCPA is readily soluble and effectively depletes serotonin levels in the brain, indicating its successful transport across the blood-brain barrier. rndsystems.comfrontiersin.org

The methyl ester group also influences how the molecule interacts with its biological targets. While the primary inhibitory action on tryptophan hydroxylase is attributed to the 4-chlorophenyl moiety, the ester can affect the compound's affinity and kinetics. In some cases, esterification of a pharmacologically active carboxylic acid can create a prodrug, which is then hydrolyzed in vivo to the active acid form. The methyl ester of p-chlorophenylalanine has been observed to have direct effects itself, and its metabolites, such as 2-(p-chlorophenyl)-ethylamine, also exhibit biological activity. nih.gov The ester form has been used as a building block in the synthesis of cell-penetrating peptides, further highlighting the role of the methyl ester in improving membrane translocation. vulcanchem.com

Stereochemistry and Enantiomeric Purity in SAR

Stereochemistry plays a crucial role in the biological activity of this compound. vulcanchem.comncats.ionih.gov The "L" designation in its name refers to the specific spatial arrangement of the substituents around the chiral α-carbon, which is the (S)-configuration for this amino acid derivative. ncats.ionih.gov This specific stereoisomer is often more biologically active than its D-enantiomer or the racemic mixture (a 1:1 mixture of both enantiomers). ncats.iocymitquimica.com

The importance of enantiomeric purity in structure-activity relationships is a well-established principle in pharmacology and biochemistry. The enzymes and receptors that this compound interacts with are themselves chiral, leading to stereospecific interactions. For instance, studies on other chiral molecules have demonstrated significant differences in the pharmacological activity between enantiomers. In the case of 3-(p-chlorophenyl)-4-aminobutanoic acid, a related compound, the R(+) enantiomer was found to be significantly more potent than the S(-) enantiomer and the racemate. nih.gov Similarly, research on the antimalarial agent 3-Br-acivicin showed that the natural (5S, αS) configuration was substantially more active than its enantiomer and diastereoisomers, suggesting stereoselective uptake is a key factor in its biological effect. mdpi.com

For this compound, the L-enantiomer is the one typically used in studies targeting tryptophan hydroxylase. sigmaaldrich.com The precise fit of the L-enantiomer into the active site of the enzyme is critical for its inhibitory effect. The use of a specific enantiomer ensures a more targeted action and reduces the potential for off-target effects that might be associated with the other enantiomer. The synthesis of enantiomerically pure phenylalanine derivatives is an active area of research, often employing chiral catalysts to control the stereochemical outcome. nih.gov

Rational Design of Derivatives for Targeted Research

This compound serves as a valuable scaffold and building block in the rational design of novel molecules for targeted research, particularly in the fields of neuropharmacology and drug discovery. chemimpex.com Its known biological activity as a tryptophan hydroxylase inhibitor makes it a useful starting point for developing more potent or selective inhibitors. vulcanchem.comchemimpex.com

One area of application is in the development of new antidepressant-like agents. In one study, this compound was used to investigate the mechanism of action of newly synthesized compounds in animal models of depression. nih.govresearchgate.net By depleting serotonin with this compound, researchers can probe the involvement of the serotonergic system in the effects of the new drug candidates.

Furthermore, the structural motifs of this compound can be incorporated into larger molecules to enhance their properties. For example, its ability to cross the blood-brain barrier has led to its use in the design of cell-penetrating peptides and other drug delivery systems aimed at central nervous system targets. vulcanchem.com The principles learned from the structure-activity relationships of halogenated phenylalanines are also being applied to the design of ligands for specific amino acid transporters, such as LAT1, which is a target for drug delivery to the brain and in cancer therapy. nih.gov The synthesis of various fluorinated phenylalanine derivatives for pharmaceutical applications also demonstrates the ongoing interest in modifying the phenylalanine scaffold to create new therapeutic agents. beilstein-journals.org

Below is a table summarizing the key structural features of this compound and their implications for its use in research.

| Structural Feature | Implication for Research |

| 4-Chloro Substitution | Essential for the inhibition of tryptophan hydroxylase and subsequent serotonin depletion. sigmaaldrich.comrndsystems.comsigmaaldrich.comscbt.comchemicalbook.commedchemexpress.com |

| L-Stereochemistry | Confers stereospecificity for interaction with biological targets like enzymes. vulcanchem.comncats.ionih.gov |

| Methyl Ester Group | Enhances lipophilicity and blood-brain barrier penetration. nih.govvulcanchem.commdpi.com |

Metabolic Fate and Pharmacokinetic Research in Preclinical Systems

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models

4-Chloro-L-phenylalanine methyl ester is recognized as a more lipid-soluble derivative of p-chlorophenylalanine (PCPA), a characteristic that facilitates its passage across the blood-brain barrier. nih.gov This enhanced permeability allows for more effective delivery to the central nervous system compared to its parent compound.

Preclinical studies, primarily in rodent models, indicate that this compound is readily absorbed and has a faster elimination rate than PCPA. chemimpex.com This suggests a rapid metabolic conversion of the ester to its active form and other metabolites. Following administration in rats, the compound leads to a significant and widespread depletion of serotonin (B10506) (5-HT) in the brain, indicating its effective distribution into this primary target organ. vulcanchem.comnih.gov Research has demonstrated over 90% depletion of brain serotonin levels following the administration of PCPA and its methyl ester. vulcanchem.com

While detailed quantitative ADME data for this compound is not extensively documented in publicly available literature, the profound and lasting depletion of brain serotonin serves as an indirect measure of its significant uptake and retention in the central nervous system. dntb.gov.ua For instance, intraperitoneal injections of PCPA in rats have been shown to cause a dose-dependent decrease in cortical 5-HT levels by three-fold within 24 hours and up to nine-fold within two to four days. nih.gov Another study noted that a single dose of PCPA (300 mg/kg i.p.) in rats led to a greater than 100% increase in the specific binding of 3H-serotonin in the forebrain within 24 hours, which mirrored the reduction in 5-HT levels. nih.gov

The table below summarizes the observed effects on serotonin levels in different brain regions of rats following PCPA administration, which is indicative of the compound's distribution.

| Brain Region | Serotonin (5-HT) Depletion | 5-HIAA Depletion | Reference |

| Frontal Cortex | >99% | >99% | nih.gov |

| Cortex | ~70% | Not specified | sigmaaldrich.com |

| Striatum | ~70% | Not specified | sigmaaldrich.com |

| Hippocampus | ~70% | Not specified | sigmaaldrich.com |

| Brain Stem | ~55% | Not specified | sigmaaldrich.com |

| Hypothalamus | ~27% | Not specified | sigmaaldrich.com |

This interactive table is based on data from studies on p-chlorophenylalanine (PCPA), the parent compound of this compound.

Investigations into Amino Acid Transport and Metabolism

The transport of this compound across cellular membranes, particularly the blood-brain barrier, is a critical step for its pharmacological activity. As an amino acid derivative, its transport is likely mediated by amino acid transport systems. The L-type amino acid transporter 1 (LAT1) is a major transporter for large neutral amino acids into the brain. However, studies investigating the interaction of various amino acid derivatives with LAT1 found that phenylalanine methyl ester did not inhibit LAT1-mediated phenylalanine uptake. nih.gov This suggests that while the parent compound, 4-chloro-L-phenylalanine, is likely a substrate for amino acid transporters, the methyl ester itself may not be directly transported by LAT1 and may first require hydrolysis.

Once inside the body, this compound is believed to be rapidly hydrolyzed to 4-chloro-L-phenylalanine. This active metabolite then acts as an irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis. medchemexpress.com By inhibiting this enzyme, it effectively blocks the conversion of tryptophan to 5-hydroxytryptophan, leading to a profound and long-lasting depletion of serotonin.

Research in plant systems has shown that 4-chloro-phenylalanine can be a substrate for phenylalanine aminotransferase, suggesting that transamination could be a metabolic pathway. capes.gov.br

Biochemical Pathways of Biotransformation in Preclinical Organisms

The biotransformation of this compound primarily involves the hydrolysis of the methyl ester group to yield 4-chloro-L-phenylalanine. This is likely carried out by various esterase enzymes present in the blood and tissues.

Further metabolism of 4-chloro-L-phenylalanine has been investigated in rats. A key study identified two significant metabolites of D,L-p-chlorophenylalanine methyl ester: 2-(p-chlorophenyl)-ethylamine (PCPEA) and p-chlorophenylacetic acid (PCPAA). nih.gov The formation of these metabolites indicates that after the initial hydrolysis, 4-chloro-L-phenylalanine undergoes further biotransformation. The pathway to PCPEA likely involves decarboxylation, while the formation of PCPAA would proceed through transamination to the corresponding phenylpyruvic acid derivative followed by oxidative decarboxylation.

The identified metabolites are summarized in the table below.

| Parent Compound | Metabolite | Metabolic Pathway (Presumed) | Reference |

| This compound | 4-Chloro-L-phenylalanine | Hydrolysis | nih.gov |

| 4-Chloro-L-phenylalanine | 2-(p-chlorophenyl)-ethylamine (PCPEA) | Decarboxylation | nih.gov |

| 4-Chloro-L-phenylalanine | p-chlorophenylacetic acid (PCPAA) | Transamination followed by oxidative decarboxylation | nih.gov |

This interactive table details the known metabolites of this compound and its primary active form.

Role in Drug Discovery and Medicinal Chemistry Research

Use as a Lead Compound or Scaffold in Research

In medicinal chemistry, 4-Chloro-L-phenylalanine methyl ester serves as a valuable lead compound and scaffold. chemimpex.com Its inherent biological activity as an amino acid derivative provides a starting point for the design of inhibitors and modulators for various biological pathways. nih.gov The presence of the chlorophenyl group enhances its reactivity, making it an excellent candidate for further chemical modifications. chemimpex.com Researchers utilize this compound as a foundational structure to synthesize novel derivatives with potentially enhanced or more specific biological activities. chemimpex.com For instance, the methyl ester group can enhance membrane permeability, making the compound a preferred building block for developing cell-penetrating peptides designed to cross the blood-brain barrier. vulcanchem.com

Applications in the Synthesis of Bioactive Molecules

This compound is a key intermediate in the synthesis of a range of bioactive molecules, from pharmaceuticals to specialized peptides. chemimpex.com Its structure is incorporated into larger molecules to confer specific properties. It is used as a building block in the development of drugs, particularly those targeting neurological disorders. chemimpex.com In peptide synthesis, it is used as an unusual amino acid to create novel peptides with specific functionalities. nih.gov For example, its incorporation into neuropeptide Y analogs has been explored to improve their penetration of the blood-brain barrier. vulcanchem.com The process often involves standard peptide coupling techniques where the amino and methyl-esterified carboxyl groups of the compound readily participate in forming peptide bonds. nih.gov

Contribution to the Development of Enzyme Inhibitors

A primary and well-documented role of this compound in research is as an inhibitor of the enzyme tryptophan hydroxylase (TPH). sigmaaldrich.comscbt.comsigmaaldrich.com TPH is the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, or 5-HT). vulcanchem.commedchemexpress.commedchemexpress.com The compound acts as a reversible and competitive inhibitor of TPH, binding to the enzyme's active site. vulcanchem.com This inhibition effectively reduces the synthesis of serotonin. vulcanchem.commedchemexpress.com Research has shown it can decrease serotonin levels by over 70% in rodent models. vulcanchem.com It is also a nonspecific antagonist for both isoforms of the enzyme, TPH1 and TPH2. medchemexpress.com Due to its ability to cross the blood-brain barrier more effectively than its parent compound, p-chlorophenylalanine (PCPA), it is frequently used to study the central effects of serotonin depletion. sigmaaldrich.com

| Parameter | Value | Source |

| Target Enzyme | Tryptophan Hydroxylase (TPH) | sigmaaldrich.comscbt.comsigmaaldrich.com |

| Mechanism | Reversible, Competitive Inhibitor | vulcanchem.com |

| Ki Value | 0.8 ± 0.1 µM | vulcanchem.com |

| Effect | Reduces Serotonin (5-HT) Synthesis | vulcanchem.commedchemexpress.com |

| Isoform Specificity | Nonspecific (TPH1 and TPH2) | medchemexpress.com |

Exploration in Neuropharmacology and Cancer Research Paradigms

Given its function as a serotonin synthesis inhibitor, this compound is extensively used in neuropharmacological research to investigate the role of serotonin in the brain. chemimpex.com It is employed to create animal models of serotonin depletion, which helps in studying the effects of low serotonin levels on brain function and behavior. sigmaaldrich.comsigmaaldrich.com These models are valuable for exploring conditions like depression, anxiety, and cognitive disorders. sigmaaldrich.commedchemexpress.com Studies have shown that the compound is associated with inducing cognitive defects in rodents, which allows researchers to investigate the underlying mechanisms. sigmaaldrich.comsigmaaldrich.com It has also been used in schizophrenia models, where its co-administration with phencyclidine (PCP) induces behaviors relevant to the condition. vulcanchem.com

In the context of cancer research, the parent compound, fenclonine (B1672495) (4-Chloro-DL-phenylalanine), has been utilized in studies related to carcinoid syndrome, a condition associated with neuroendocrine tumors that can produce excessive amounts of serotonin. medchemexpress.com Furthermore, synthetic peptides incorporating structures similar to this compound have been evaluated for their cytotoxic activity against various cancer cell lines, indicating the potential utility of this chemical scaffold in developing novel anticancer agents. nih.gov

| Research Area | Model/Application | Key Finding | Source |

| Neuropharmacology | Serotonin depletion in rats | Induces 5-HT depletion for studying central nervous system functions. | sigmaaldrich.com |

| Neuropharmacology | Schizophrenia models | Used with PCP to induce hyperlocomotion and prepulse inhibition deficits. | vulcanchem.com |

| Neuropharmacology | Cognitive studies | Associated with cognitive defects in rodents. | sigmaaldrich.comsigmaaldrich.com |

| Cancer Research | Carcinoid Syndrome | The parent compound, fenclonine, is used in research for this condition. | medchemexpress.com |

Strategies for Modulating Biological Pathways for Research Purposes

The primary strategy for using this compound to modulate biological pathways is through the targeted inhibition of serotonin synthesis. chemimpex.commedchemexpress.com By depleting levels of serotonin, researchers can investigate the downstream effects on various physiological processes and behaviors that are regulated by this neurotransmitter. chemimpex.commedchemexpress.com This makes it a crucial tool for dissecting the complex roles of the serotonergic system. vulcanchem.com The modulation of this pathway is fundamental in studies examining amino acid metabolism and protein synthesis, providing deeper insights into cellular functions and disease mechanisms. chemimpex.com Its ability to cross the blood-brain barrier allows for specific investigation into the central serotonergic pathways, which are critical in mood regulation, cognition, and various neurological functions. vulcanchem.comsigmaaldrich.com

Advanced Research Perspectives and Future Directions

Integration with Computational Chemistry and Molecular Modeling Studies

The interaction of 4-Chloro-L-phenylalanine methyl ester with its primary target, tryptophan hydroxylase (TPH), has been a subject of molecular modeling studies. These computational approaches are crucial for understanding the molecular basis of its inhibitory activity and for the rational design of new, more potent, or selective inhibitors.

Molecular dynamics (MD) simulations have been employed to investigate the binding modes of phenylalanine derivatives to the active site of TPH1. nih.govacs.org These studies help in elucidating the key intermolecular interactions, such as hydrogen bonding and hydrophobic contacts, that are responsible for the stable binding of the inhibitor. For instance, computational analyses can reveal the critical roles of specific amino acid residues within the enzyme's active site in accommodating the inhibitor. nih.gov The insights gained from such simulations, including binding free energy calculations, can guide the structural modification of this compound to enhance its affinity and specificity. nih.govacs.org

Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies represent a promising area for future research. mdpi.comnih.gov QSAR models can be developed to correlate the structural features of a series of this compound analogs with their biological activity. nih.govresearchgate.netchemmethod.com By establishing a mathematical relationship between physicochemical descriptors and inhibitory potency, these models can predict the activity of novel, unsynthesized derivatives, thereby streamlining the drug discovery process. mdpi.comchemmethod.com

Key Research Findings from Computational Studies:

| Finding | Implication for Future Research |

| Identification of key active site residues in TPH1 that interact with phenylalanine derivatives. nih.gov | Provides a roadmap for designing new inhibitors with improved binding affinity and selectivity. |

| Elucidation of the importance of electrostatic and van der Waals interactions in inhibitor binding. acs.org | Guides the modification of the chemical structure to optimize these interactions for enhanced potency. |

| Prediction of binding free energies that correlate with experimental inhibitory activity. nih.gov | Offers a computational screening tool to prioritize the synthesis of the most promising new compounds. |

Potential as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems by interacting with a specific protein target. rsc.org this compound has been extensively used as a chemical probe to investigate the roles of serotonin (B10506) in various physiological and pathological processes. nih.gov By depleting serotonin levels, researchers can observe the downstream consequences on behavior, neuronal signaling, and disease models. nih.govsigmaaldrich.com

The application of this compound as a chemical probe has been particularly significant in neuroscience. For example, it has been used in rodent models to study conditions like schizophrenia and to investigate the role of serotonin in cognitive processes such as memory. nih.gov Its ability to induce a state of serotonin deficiency allows for the exploration of the functional significance of this neurotransmitter system.

Beyond its established use in studying the serotonergic system, there is potential for this compound and its derivatives to be developed into more sophisticated chemical probes. For instance, by attaching fluorescent tags or other reporter groups, it may be possible to create probes for imaging TPH in living cells or tissues. Such tools would provide valuable insights into the localization and regulation of this key enzyme. The development of photo-cross-linking derivatives could also enable the identification of binding partners and the mapping of interaction sites at a molecular level. nih.gov

Development of Novel Derivatized Research Tools

The chemical structure of this compound offers several opportunities for derivatization to create novel research tools with enhanced or new functionalities. nih.gov The presence of the amino and ester groups allows for a variety of chemical modifications.

One area of development is its use as a building block in peptide synthesis. The methyl ester group enhances membrane permeability, making it a desirable component for creating cell-penetrating peptides. nih.gov For example, it has been incorporated into analogs of neuropeptide Y to improve their ability to cross the blood-brain barrier. nih.gov

Furthermore, derivatives of 4-Chloro-L-phenylalanine could be synthesized to serve as new classes of bioactive compounds. For instance, research on other phenylalanine derivatives has shown that modifications can lead to compounds with a range of biological activities, including antimicrobial and anticancer properties. nih.govmdpi.com Similar synthetic strategies could be applied to this compound to explore new therapeutic applications. The development of derivatives with altered pharmacokinetic properties could also lead to tools with improved in vivo performance.

The synthesis of fluorinated analogs is another avenue of exploration, as the introduction of fluorine can significantly alter the electronic properties and metabolic stability of a molecule, potentially leading to derivatives with improved biological activity or utility as probes for PET imaging. nih.gov

Exploration of Additional Undiscovered Biological Targets in Preclinical Research

While the primary and most well-characterized biological target of this compound is tryptophan hydroxylase, it is conceivable that this compound or its metabolites may interact with other biological molecules. nih.govacs.org The exploration of potential off-target effects is a crucial aspect of preclinical research and can sometimes lead to the discovery of new therapeutic applications.

Studies have investigated the in vivo effects of the racemate, 4-Chloro-DL-phenylalanine methyl ester hydrochloride, noting its association with cognitive defects and its ability to induce glucose intolerance in pregnant mice. nih.govsigmaaldrich.comnih.gov While these effects are likely linked to serotonin depletion, a thorough investigation into other potential mechanisms is warranted. One of the known metabolites, 2-(p-chlorophenyl)-ethylamine (PCPEA), has been shown to directly cause a significant release of serotonin from nerve endings in vitro, an effect not observed with the parent compound. nih.gov This highlights the importance of considering the biological activity of metabolites in preclinical assessments.

Future preclinical research could employ target deconvolution strategies to identify additional binding partners of this compound. nih.govyoutube.com Techniques such as affinity chromatography-mass spectrometry, using immobilized derivatives of the compound, could be used to pull down interacting proteins from cell lysates for identification. A systematic screening of the compound against a panel of receptors, enzymes, and ion channels could also reveal previously unknown biological targets. Uncovering novel targets could open up new avenues for research and potentially new therapeutic indications for derivatives of this compound.

Methodological Advancements in Synthesis and Analytical Techniques for Research

Continued advancements in synthetic and analytical chemistry are essential for facilitating research on this compound and its derivatives.

Synthesis: The traditional synthesis of this compound typically involves the esterification of 4-chloro-L-phenylalanine. nih.gov However, there is ongoing research into more advanced and efficient synthetic methods for chiral amino acid derivatives. Asymmetric synthesis, which allows for the selective production of a single enantiomer, is of particular importance for pharmaceutical applications. nih.govnih.govacs.org The use of chiral phase-transfer catalysts, such as those derived from Cinchona alkaloids, has shown promise for the asymmetric synthesis of unnatural phenylalanine derivatives with high enantiomeric excess. nih.gov

Analytical Techniques: The accurate analysis of this compound and its enantiomers is critical for quality control and for studying its metabolism and pharmacokinetics. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose. nih.gov Chiral HPLC methods, using specialized chiral stationary phases, are essential for separating the L- and D-enantiomers. waters.com

More recent advancements include the development of Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS). cigb.edu.curesearchgate.net These methods offer higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. cigb.edu.cu For instance, a UPLC-MS/MS method has been developed for the quantification of related compounds in biological matrices, demonstrating the power of this technique for bioanalytical applications. researchgate.net Another advanced technique, Ultra-Performance Convergence Chromatography (UPC²), which utilizes supercritical fluid as the mobile phase, has been shown to provide superior resolution and throughput for the chiral separation of phenylalanine methyl esters. waters.com

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-chloro-L-phenylalanine methyl ester hydrochloride, and how is purity validated?

- The compound is synthesized via esterification of 4-chloro-L-phenylalanine with methanol under acidic conditions (e.g., HCl catalysis). Post-synthesis, purity is validated using TLC (≥99% purity) and analytical techniques like HPLC or NMR to confirm structural integrity. The hydrochloride salt form (CAS 60594-65-2, Mw 250.13) is commonly used to enhance stability .

Q. What safety protocols are recommended for handling this compound derivatives in the laboratory?

- Safety measures include:

- Skin/eye contact : Immediate flushing with water for ≥15 minutes.

- Inhalation : Move to fresh air and seek medical attention.

- Storage : Keep in a dry, cool environment away from oxidizers.

- Spill management : Use inert absorbents (e.g., vermiculite) and avoid drainage contamination .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

- Chiral HPLC or polarimetry is employed to verify the L-configuration. Comparative retention times with D-isomer standards (e.g., CAS 33965-47-8) and optical rotation data ([α]D) are critical for validation .

Advanced Research Questions

Q. How can Taguchi experimental design optimize the synthesis of methyl ester derivatives like this compound?

- Taguchi methods prioritize parameters such as:

- Catalyst concentration (most influential, contributing ~77.6% to yield variance).

- Reaction temperature (optimal at 60°C).

- Alcohol-to-substrate molar ratio (e.g., 1:6 for methanol).

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

- Impurities like unreacted 4-chloro-L-phenylalanine or D-isomers are quantified via:

- HPLC-MS : Using C18 columns with 0.1% TFA in acetonitrile/water gradients.

- Reference standards : E.g., (4-chlorophenyl)(4-hydroxyphenyl)methanone (CAS 42019-78-3) for calibration .

Q. How does this compound act as a tryptophan hydroxylase (TPH) inhibitor in serotonin biosynthesis studies?

- The compound competitively inhibits TPH1, reducing 5-hydroxytryptophan synthesis. Key evidence includes:

- IC₅₀ values : ~0.5–1.0 µM in cell-based assays.

- Structural analogs : LP-533401 (a related inhibitor) shows similar binding to the enzyme’s active site .

Contradictions and Resolutions

- Discrepancy in Inhibitory Potency : Variations in reported IC₅₀ values for TPH inhibition may reflect differences in cell lines (e.g., HEK293 vs. intestinal enterochromaffin cells) or assay buffers. Standardizing cofactor (Fe²⁺, tetrahydrobiopterin) concentrations is recommended .

- Synthetic Yield Variance : Impurities in starting materials (e.g., 4-chloro-L-phenylalanine) or incomplete esterification can reduce yields. Pre-purification of reactants and real-time reaction monitoring (e.g., FTIR for ester bond formation) improve consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.